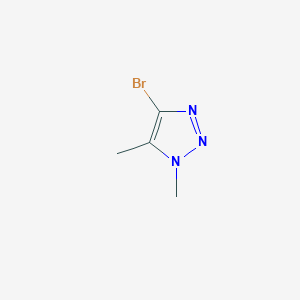
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with their targets resulting in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect various cellular components negatively due to oxidative stress .
Result of Action
Similar compounds have been found to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to reduced activity of acetylcholinesterase (ache), a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative damage and subsequent activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of acetylcholinesterase, where the compound binds to the enzyme’s active site, blocking the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound can induce oxidative stress by generating ROS, which can damage cellular components and activate stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles . The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium phosphate, are employed in the presence of solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the synthesis of liquid crystalline materials and organic semiconductors.
Biological Studies: It is investigated for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar structure but contains an isoxazole ring instead of an oxadiazole ring.
4-(4-Bromophenyl)-thiazol-2-amine: This compound features a thiazole ring and exhibits different biological activities.
Uniqueness: 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of the ethyl group, which can influence its reactivity and biological activity. The combination of the bromophenyl group and the oxadiazole ring provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQDDPQJWXSRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353403 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364743-34-0 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




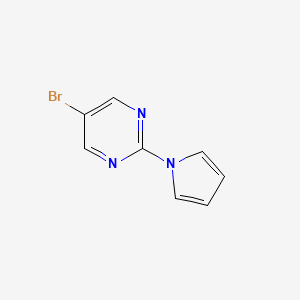
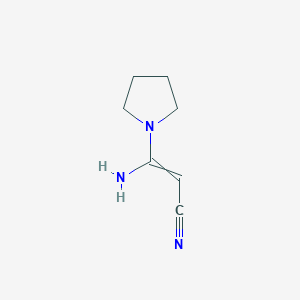
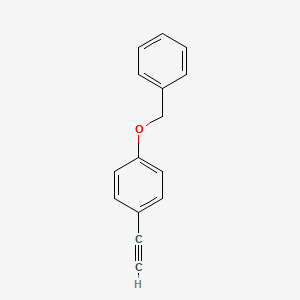
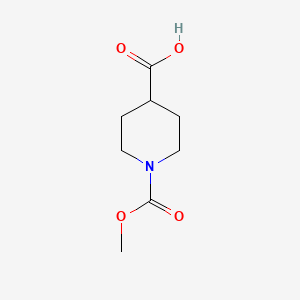


![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)


